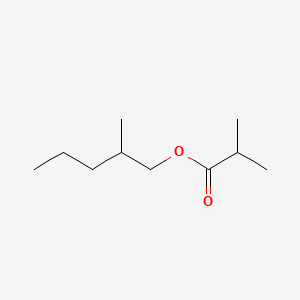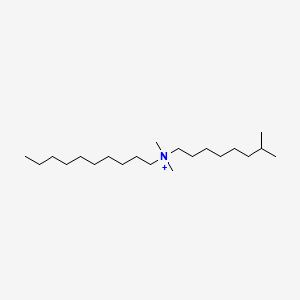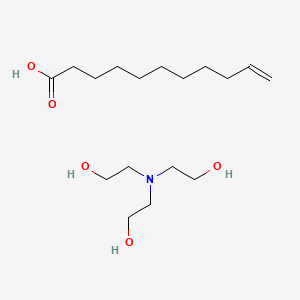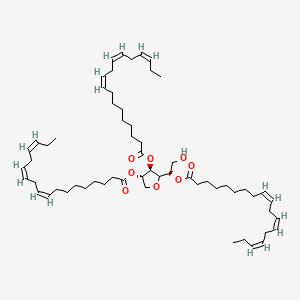
(2,2-Bis(isotridecyloxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Bis(isotridecyloxy)ethyl)benzene: is an organic compound with the molecular formula C34H62O2 and a molecular weight of 502.85488 g/mol It is characterized by the presence of two isotridecyloxy groups attached to an ethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(isotridecyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with isotridecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Reactants: Ethylbenzene and isotridecanol.
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Conditions: Elevated temperatures (around 100-150°C) and the use of solvents like toluene or xylene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,2-Bis(isotridecyloxy)ethyl)benzene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, chloro, or bromo derivatives.
Scientific Research Applications
Chemistry: (2,2-Bis(isotridecyloxy)ethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of similar structures with biological systems
Industry: In the industrial sector, this compound can be used as a plasticizer, lubricant, or surfactant due to its hydrophobic nature and chemical stability.
Mechanism of Action
The mechanism by which (2,2-Bis(isotridecyloxy)ethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that interact with other molecules. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethylbenzene: A simpler analog without the isotridecyloxy groups.
(2,2-Bis(alkyloxy)ethyl)benzene: Compounds with different alkyl groups instead of isotridecyloxy.
(2,2-Bis(methoxy)ethyl)benzene: A compound with methoxy groups instead of isotridecyloxy.
Uniqueness: (2,2-Bis(isotridecyloxy)ethyl)benzene is unique due to the presence of long-chain isotridecyloxy groups, which impart distinct physical and chemical properties. These groups enhance the compound’s hydrophobicity and chemical stability, making it suitable for specific industrial applications.
Properties
CAS No. |
93981-84-1 |
|---|---|
Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2,2-bis(11-methyldodecoxy)ethylbenzene |
InChI |
InChI=1S/C34H62O2/c1-31(2)24-18-13-9-5-7-11-15-22-28-35-34(30-33-26-20-17-21-27-33)36-29-23-16-12-8-6-10-14-19-25-32(3)4/h17,20-21,26-27,31-32,34H,5-16,18-19,22-25,28-30H2,1-4H3 |
InChI Key |
KITHSISJOGMMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


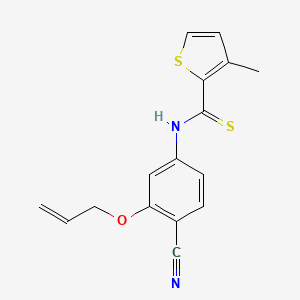
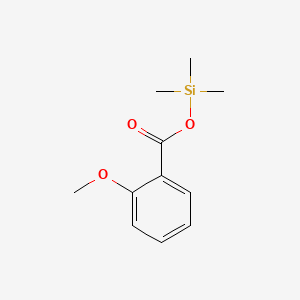


![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
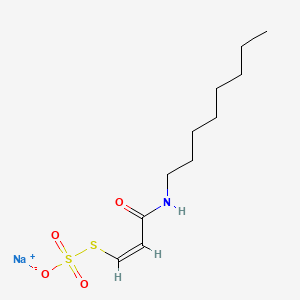
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
